Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate
Description
Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate is a nitrogen-containing heterocyclic compound featuring a fused pyrido-pyrimidine core. It is synthesized via a catalyst-free, environmentally benign method using 2-aminopyridines and dialkyl ethylenedicarboxylates in water or PEG solvents . This compound serves as a versatile intermediate in pharmaceutical and agrochemical research due to its reactive ester group and planar aromatic structure.
Properties
IUPAC Name |
methyl 4-oxopyrido[1,2-a]pyrimidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)7-6-9(13)12-5-3-2-4-8(12)11-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJFYPJBBNDTKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)N2C=CC=CC2=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Cyclization with Phosphorus Oxychloride
A foundational method involves cyclization using phosphorus oxychloride (POCl₃). Starting from 2(1H)-pyridone derivatives, the synthesis proceeds through hydrolysis and decarboxylation to yield 6-phenyl-4-(trifluoromethyl)pyridin-2-amine. Subsequent condensation with ethoxy methylene malonic diethyl ester (EMME) forms a malonate intermediate, which undergoes cyclization in POCl₃ under reflux (140°C, 4–5 hours) to produce ethyl 4-oxo-6-phenyl-8-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxylate . For the methyl ester variant, substituting diethyl EMME with dimethyl analogs or employing transesterification with methanol may yield the desired product, though explicit documentation remains limited .
Key Conditions
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency. In one protocol, the malonate intermediate is cyclized using POCl₃ under microwave conditions (200 W, 150°C, 15 minutes), achieving 40% yield within reduced timeframes compared to conventional methods . This approach minimizes side reactions and improves purity, attributed to uniform heating and accelerated kinetics . For methyl ester derivatives, analogous microwave-assisted esterification with methanol could be hypothesized, though direct evidence requires further validation .
Key Conditions
Solvent-Free BiCl₃-Catalyzed Method
A green chemistry approach employs bismuth(III) chloride (BiCl₃) as a catalyst in solvent-free conditions. Reacting 2-aminopyridines with β-oxo esters (e.g., methyl acetoacetate) at 80–100°C for 2–4 hours yields 4H-pyrido[1,2-a]pyrimidin-4-ones with >85% efficiency . This method avoids toxic solvents and simplifies purification, making it scalable and environmentally benign. The methyl ester is directly incorporated via methyl β-oxo esters, eliminating post-synthetic modifications .
Key Conditions
Condensation with Ethoxy Methylene Malonic Ester (EMME)
Condensation of 2-aminopyridines with EMME in ethanol under reflux forms diethyl 2-(((pyridin-2-yl)amino)methylene)malonates. Cyclization in POCl₃ produces ethyl 4-oxo-pyrido[1,2-a]pyrimidine carboxylates . Substituting EMME’s ethyl groups with methyl counterparts (e.g., dimethyl EMME) could theoretically yield methyl esters, though literature explicitly detailing this adaptation remains sparse .
Key Conditions
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or electrophiles like alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted pyrido[1,2-a]pyrimidines .
Scientific Research Applications
Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate exhibits a range of biological activities that make it a valuable compound in pharmaceutical research:
Anticancer Properties
Research indicates that derivatives of pyrido[1,2-a]pyrimidine compounds can inhibit tumor growth in various cancer models. The mechanisms underlying these effects often involve the induction of apoptosis (programmed cell death) and inhibition of angiogenesis (formation of new blood vessels that supply tumors) .
Case Study: Anticancer Efficacy
A study demonstrated the effectiveness of methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives in reducing tumor size in xenograft models. The compound was shown to significantly decrease cell viability in vitro across several cancer cell lines, including breast and colon cancer cells.
Anti-inflammatory Effects
The compound has been noted for its anti-inflammatory properties. It appears to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. The inhibition of COX enzymes can lead to reduced inflammation and pain .
Data Table: COX Inhibition Potency
Common Synthetic Pathways
- Cyclization Reactions : Utilizing starting materials such as amino acids or pyridine derivatives.
- Functionalization : Introducing carboxylate groups through esterification or acylation methods.
Research Findings
Recent studies have focused on elucidating the structure-activity relationships (SAR) of methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives. These investigations aim to identify key structural features that enhance biological activity and selectivity towards specific molecular targets.
Key Mechanisms of Action
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It can modulate receptor activity affecting various physiological responses.
Mechanism of Action
The mechanism of action of Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. For instance, in antiviral research, the compound has been shown to inhibit viral enzymes by binding to their active sites. The keto group at position 4 and the nitrogen atoms in the pyrido[1,2-a]pyrimidine ring play crucial roles in chelating metal ions, which are essential for the enzymatic activity of viral integrases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrido-Pyrimidine Core
7-Chloro-4-methyl-2-oxo-2H,3H,4H-pyrido[1,2-a]pyrimidine-4-carboxylic acid
- Molecular Formula : C₁₀H₉ClN₂O₃
- Key Features : Chloro and methyl substituents at positions 7 and 4, respectively, and a carboxylic acid group at position 3.
Methyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
- Molecular Formula : C₁₀H₈N₂O₄
- Key Features : Hydroxy group at position 2 and ester at position 3.
Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
Fused Ring Modifications
Methyl 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate
- Molecular Formula : C₁₂H₈N₂O₃S
- Key Features: Thieno ring fused instead of pyrrolo/pyrimidine.
STM2457 (N-[(6-{[(Cyclohexylmethyl)amino]methyl}imidazo[1,2-a]pyridin-2-yl)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxamide)
- Molecular Formula : C₂₅H₂₈N₆O₂
- Key Features : Carboxamide group and imidazo-pyridine substituent.
- Comparison : The bulky cyclohexylmethyl and imidazo groups enhance binding specificity to targets like METTL3, a methyltransferase implicated in cancer. The carboxamide group improves hydrogen-bonding compared to the parent ester .
N-(Benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides
- Key Features : Benzylamide and hydroxy groups.
- Biological Activity: Demonstrated analgesic properties in the "acetic acid writhing" model. The carboxamide and hydroxy groups mimic bioisosteres of 4-hydroxyquinolin-2-ones, suggesting shared pharmacophores .
2-(2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)acetaldehyde
- Molecular Formula : C₁₁H₁₄N₂O₂
- Key Features : Tetrahydro core and acetaldehyde substituent.
Biological Activity
Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate (CAS: 23951-66-8) is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article examines its biological activity, synthesis, structure-activity relationships, and relevant case studies.
- Molecular Formula : C10H8N2O3
- Molecular Weight : 204.19 g/mol
- Purity : 97% .
- IUPAC Name : this compound
Biological Activity Overview
This compound exhibits various biological activities, including:
- Anticancer Activity : The compound has shown promise as an inhibitor of specific cancer-related proteins. For example, it is part of a series that targets BCL6, a protein implicated in various cancers .
- Antimicrobial Properties : Research indicates potential antimicrobial effects, although specific mechanisms and efficacy against various pathogens require further investigation.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Key findings include:
- Variations in substituents on the pyridine ring can significantly affect the compound's potency against target enzymes.
- The presence of specific functional groups, such as carboxylates and ketones, enhances binding affinity to biological targets .
Case Study 1: In Vivo Studies
In vivo studies have demonstrated that derivatives of this compound can serve as effective BCL6 inhibitors. A notable study involved pharmacokinetic profiling in Balb/C mice, where the compound exhibited moderate bioavailability but significant inhibition of target pathways .
| Parameter | Value |
|---|---|
| Dose | 1 mg/kg i.v. |
| Bioavailability | Moderate |
| Half-life | Increased |
Case Study 2: Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and its targets. These studies suggest that the compound forms stable complexes with DHFR and other enzymes, indicating potential for drug development .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate?
- Methodological Answer : The compound is commonly synthesized via cyclocondensation of 2-aminopyridines with dialkyl ethlenedicarboxylates. A catalyst-free, aqueous-phase method developed by Yan et al. (2014) involves reacting 2-aminopyridines with dimethyl or diethyl ethlenedicarboxylates in water at elevated temperatures (80–100°C) to yield alkyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylates . Alternative protocols use triethyl methanetricarboxylate as both solvent and condensing agent at 150°C, minimizing side-product formation (e.g., unwanted carboxamides) .
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Characterization relies on spectroscopic techniques:
- 1H/13C NMR : Distinct signals for the pyridopyrimidine core (e.g., Ar-H protons at δ 7.5–9.0 ppm, ester carbonyl carbons at ~165 ppm) and substituents .
- X-ray crystallography : Reveals zwitterionic tautomeric forms in the solid state, with protonation at N1 and deprotonation at the C3 carboxylate group .
- HRMS (ESI) : Confirms molecular ion peaks matching calculated masses (e.g., [M+H]+ for derivatives) .
Advanced Research Questions
Q. How can selectivity between 4-oxo and 2-oxo isomers be controlled during synthesis?
- Methodological Answer : Isomer selectivity depends on reactant symmetry and reaction conditions. Symmetrical dialkyl ethlenedicarboxylates (e.g., diethyl esters) favor exclusive 4-oxo product formation due to steric and electronic effects . Asymmetric reactants (e.g., methyl propiolate) may yield 2-oxo isomers as minor products (~20%), requiring chromatographic separation . Solvent polarity also influences tautomer equilibria; non-polar solvents stabilize zwitterionic 4-oxo forms .
Q. What are the analytical challenges posed by tautomerism in this compound?
- Methodological Answer : Tautomerism between keto-enol and zwitterionic forms complicates spectral interpretation. In DMSO-d6, NMR reveals equilibrium mixtures (e.g., C3 carbonyl splitting into two signals at δ 165–170 ppm). X-ray crystallography is critical to resolve solid-state dominance of zwitterionic forms . Dynamic HPLC methods with chiral columns may separate tautomers, though optimization is required .
Q. What biological activities are associated with derivatives of this compound?
- Methodological Answer : Structural derivatives (e.g., STM2457) act as potent METTL3 inhibitors (IC50 = 16.9 nM), targeting RNA m6A methylation in acute myeloid leukemia (AML). Key modifications include imidazo[1,2-a]pyridine appendages and cyclohexylmethylamino groups enhancing target binding . Derivatives also show antiviral activity against β-coronaviruses, likely via RNA modification interference .
Q. How do solvent systems influence synthesis efficiency and by-product formation?
- Methodological Answer :
- Water : Enables green synthesis but limits solubility of hydrophobic reactants, requiring high temperatures (80–100°C) .
- Hexafluoroisopropyl alcohol (HFIP) : Enhances electrophilic activation of carbonyl groups, facilitating domino cyclization for pyridopyrimidinones .
- Triethyl methanetricarboxylate : Acts as a high-boiling solvent and acylating agent, reducing side reactions (e.g., carboxamide formation) through controlled reagent addition .
Q. What role does this scaffold play in kinase inhibitor development?
- Methodological Answer : Pyrido[1,2-a]pyrimidine cores are pharmacophores in tyrosine kinase inhibitors (e.g., EGFR inhibitors). Substituents at C2 (carboxylates) and C3 (thiazole/acetic acid groups) modulate kinase binding affinity . Computational docking studies suggest the 4-oxo group participates in hydrogen bonding with ATP-binding pockets .
Q. How can reaction conditions be optimized to minimize by-products like carboxamides?
- Methodological Answer : Key strategies include:
- Excess acylating agent : Using triethyl methanetricarboxylate in stoichiometric excess suppresses nucleophilic attack by 2-aminopyridines on intermediate esters .
- Temperature control : Gradual heating (50–60°C post-condensation) prevents retro-aldol decomposition of intermediates .
- Neutral pH conditions : Avoids acid/base-mediated side reactions (e.g., hydrolysis of ester groups) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
